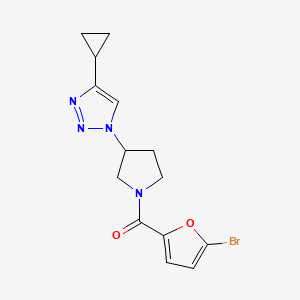

(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

The compound "(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is a structurally complex molecule featuring three key motifs:

- A 4-cyclopropyl-1H-1,2,3-triazole ring, likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" approach .

- A pyrrolidinyl-methanone scaffold, which adds conformational rigidity and hydrogen-bonding capabilities.

This compound’s synthesis likely involves sequential steps: (i) bromination of a furan precursor (e.g., using N-bromosuccinimide, as in ), (ii) CuAAC to install the triazole-cyclopropyl moiety (analogous to ), and (iii) coupling to a pyrrolidine derivative via methanone linkage. Spectroscopic characterization would rely on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), as demonstrated in related studies .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O2/c15-13-4-3-12(21-13)14(20)18-6-5-10(7-18)19-8-11(16-17-19)9-1-2-9/h3-4,8-10H,1-2,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMOIDXWKHHTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and triazole derivatives. One common approach is to first synthesize the 5-bromofuran-2-yl moiety through halogenation reactions, followed by the formation of the triazole ring via cycloaddition reactions. The pyrrolidin-1-yl group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromofuran Moiety

The 5-bromofuran group is a key reactive site. Bromine’s electronegativity and the aromatic system’s electron-withdrawing nature make it susceptible to nucleophilic aromatic substitution (SNAr) . Example reactions include:

Key Insight : The bromine substituent facilitates cross-coupling reactions for diversifying the furan ring, as observed in structurally related pyridin-2-yl derivatives .

Triazole Ring Reactivity

The 4-cyclopropyl-1H-1,2,3-triazole group is stabilized by aromaticity but can participate in:

-

Click Chemistry :

-

Electrophilic Substitution :

Pyrrolidine-Methanone Interactions

The pyrrolidine-methanone system enables:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acylation | Acid chlorides, base (e.g., Et₃N) | Formation of amides or esters |

| Reductive Amination | NaBH₃CN, aldehydes/ketones | Secondary/tertiary amine derivatives |

Notable Example : In step 3 of a related synthesis (CAS 2034618-58-9), the pyrrolidine nitrogen underwent functionalization with acetyl chloride under reflux, yielding acetylated derivatives .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group on the triazole may undergo strain-driven ring-opening under acidic or radical conditions:

-

Acid-Catalyzed Ring Opening :

-

Radical Addition :

-

Reaction with bromine or iodine radicals generates halogenated products.

-

Thermal and Catalytic Stability

The compound’s stability under varying conditions impacts its reactivity:

| Condition | Observation | Source |

|---|---|---|

| 130°C in DMF | Partial decomposition observed after 5 hours | |

| Reflux in pyridine | Stable for ≤2 hours |

Synthetic Pathway Considerations

While direct data on this compound’s synthesis is limited, analogous compounds (e.g., CAS 2034618-58-9) are synthesized via:

-

Multi-step coupling : Bromofuran intermediates reacted with pre-functionalized pyrrolidine-triazole scaffolds .

-

Chromatographic purification : Silica gel column chromatography isolates the final product.

Limitations and Research Gaps

Scientific Research Applications

The compound (5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article discusses its applications, supported by relevant data and case studies.

Molecular Formula

- Molecular Formula : C_{16}H_{18}BrN_{5}O

- Molecular Weight : 390.23 g/mol

Structural Features

The compound features a brominated furan ring and a triazole moiety, which are known for their biological activity. The pyrrolidine ring enhances its pharmacological properties by improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing furan and triazole structures exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly relevant for antifungal activity. For instance, studies have shown that similar compounds can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development .

Anticancer Properties

The compound's unique structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis through pathways modulated by the triazole and furan components .

Neurological Applications

Triazole derivatives have been explored for their neuroprotective effects. Research has indicated that compounds with similar structural characteristics can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antifungal Activity

A study published in Journal of Medicinal Chemistry evaluated a series of triazole-furan derivatives against Candida species. The results demonstrated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antifungal agents .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on lung cancer cell lines revealed that a related compound inhibited cell growth by inducing apoptosis through caspase activation pathways. The structure-function relationship highlighted the importance of the triazole ring in enhancing anticancer activity .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antifungal | 10 | |

| Compound B | Anticancer | 25 | |

| Compound C | Neuroprotective | 15 |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Impact on Activity |

|---|---|

| Bromine substitution | Increases lipophilicity |

| Triazole moiety | Enhances biological activity |

| Pyrrolidine ring | Improves solubility |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized against analogs with overlapping structural or functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations

The cyclopropyl group on the triazole introduces steric hindrance, which may reduce metabolic degradation compared to bulkier substituents .

Synthetic Complexity: The target compound requires multi-step synthesis (bromination, CuAAC, and coupling), whereas simpler analogs like 5-(4-cyclopropyltriazolyl)-methylfuranone are accessible in fewer steps.

Spectroscopic Signatures :

- The triazole proton in the target (δ ~7.8 ppm) aligns with shifts observed in , while the bromofuran proton (δ ~7.5 ppm) matches brominated furans in .

- The absence of NH/OH groups (unlike the pyrazole-thiophene analog ) simplifies NMR interpretation.

Physicochemical Properties :

- The target’s LogP (~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than highly polar (e.g., zygocaperoside ) or hydrophobic analogs.

Biological Activity

The compound (5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone (CAS Number: 2034613-01-7) is a synthetic organic molecule with potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

The chemical structure of the compound is characterized by a furan ring substituted with bromine and a triazole-pyrrolidine moiety. Its molecular formula is with a molecular weight of 351.20 g/mol .

Biological Activity Overview

Research into the biological activities of this compound has focused on its potential as an anti-cancer agent and its effects on various biological systems.

Anticancer Activity

A study evaluated the cytotoxic effects of related compounds against several human cancer cell lines, including RKO, A549, MCF-7, PC-3, and HeLa. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity. For instance, one derivative showed an IC50 value of 60.70 µM against the RKO cell line, suggesting that compounds with similar structures may also exhibit potent anti-tumor effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 4s | RKO | 60.70 |

| Derivative 4r | PC-3 | 49.79 |

| Derivative 4r | HeLa | 78.72 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the triazole moiety is particularly noted for its role in enhancing the interaction with cellular targets involved in proliferation and survival pathways .

Case Studies

Several case studies have been documented regarding the biological activities of compounds structurally related to this compound:

- Cytotoxicity in Cancer Models : In vitro assays demonstrated that certain derivatives significantly inhibited growth in multiple cancer cell lines. The study utilized MTS assays to determine cell viability post-treatment with various concentrations of the compounds .

- Antioxidant Properties : Some derivatives have shown promising antioxidant activities in vitro, which may contribute to their overall therapeutic potential by protecting normal cells from oxidative stress while targeting cancer cells .

- Leishmanicidal Activity : Related compounds have been tested for their efficacy against Leishmania species, revealing moderate leishmanicidal activity that warrants further exploration for therapeutic applications in parasitic infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via modular approaches:

- Step 1 : Prepare the pyrrolidine-triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-cyclopropyl-1H-1,2,3-triazole and propargyl-pyrrolidine derivatives.

- Step 2 : Couple the 5-bromofuran-2-carbonyl moiety to the pyrrolidine nitrogen using EDCI/HOBt-mediated amidation or under reflux with DCM/THF solvents .

- Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and purify via column chromatography (silica gel, gradient elution).

Q. How to characterize the compound’s structural integrity and purity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm substitution patterns (e.g., bromofuran protons at δ 6.8–7.2 ppm, triazole protons at δ 7.5–8.0 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine-triazole core (e.g., chair vs. boat conformations) .

- HRMS : Validate molecular weight (expected [M+H]+ ~406.2 Da).

Q. What stability studies are critical for this compound under experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC to assess decomposition above 150°C.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Solution Stability : Test in DMSO/PBS buffers over 72 hours; avoid prolonged storage at pH < 5 due to furan ring hydrolysis .

Advanced Research Questions

Q. How to design bioactivity assays targeting antimicrobial or antitrypanosomal activity?

- Methodological Answer :

- Antimicrobial Assays : Use microbroth dilution (MIC determination) against S. aureus and E. coli, with ciprofloxacin as a positive control. Include anti-quorum sensing (QS) assays using Chromobacterium violaceum CV026 to assess biofilm inhibition .

- Antitrypanosomal Activity : Evaluate against Trypanosoma brucei with resazurin-based viability assays; IC50 values <10 µM suggest therapeutic potential .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent concentrations (e.g., 1–100 µM) and exposure times (24–72 hours).

- Cell Line Variability : Cross-validate results in primary vs. immortalized cells (e.g., HEK293 vs. HepG2).

- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .

Q. What computational strategies predict SAR for triazole-pyrrolidine derivatives?

- Methodological Answer :

- Molecular Docking : Model interactions with C. violaceum QS receptor CviR (PDB: 3QP5). Prioritize substituents enhancing hydrophobic contacts (e.g., cyclopropyl groups) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of bromofuran on methanone reactivity .

Q. How to investigate the compound’s mechanism of action in cytotoxicity assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.